methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
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Overview
Description
Methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a triazole ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with appropriate reagents under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol compound.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form various substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl}benzoate
Uniqueness
Methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate is unique due to its specific combination of a furan ring, a triazole ring, and a benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C21H17N3O3S/c1-26-20(25)16-11-9-15(10-12-16)14-28-21-23-22-19(18-8-5-13-27-18)24(21)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
InChI Key |
NWFJQNHXVXVASS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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